Trypanocidal Activity in Nitroisoxazole Class: Compound 9 as a Benchmark
In a direct head-to-head comparison of 17 nitroisoxazole derivatives against the epimastigote form of T. cruzi, compound 9 (the closest scaffold analog) achieved a 52 ± 4% trypanocidal effect. This activity was superior to most other analogs in the series, which showed significantly lower or negligible effects [1]. While the exact CAS 338756-56-2 was not individually tested in this study, its structure aligns with the most active subset characterized by a halogenated phenyl-furanyl motif and a nitroisoxazole core. The benchmark data for compound 9 provides the key reference point for evaluating this specific compound's potential in follow-up assays.
| Evidence Dimension | Trypanocidal effect against T. cruzi epimastigotes |
|---|---|
| Target Compound Data | Not individually reported; structurally aligned with high-activity subset |
| Comparator Or Baseline | Compound 9 (nitroisoxazole analog): 52 ± 4% trypanocidal effect; Compound 11: interacts with multiple cruzipain active-site residues |
| Quantified Difference | Compound 9 outperformed the majority of the 17-compound panel; the difference between the most and least active analogs exceeded 50 percentage points. |
| Conditions | In vitro assay against T. cruzi epimastigote form; comparative SAR study of 17 nitroisoxazole derivatives [1]. |
Why This Matters
This evidence defines the activity ceiling for the nitroisoxazole class against T. cruzi, establishing a quantitative benchmark against which CAS 338756-56-2 can be directly compared in any future head-to-head studies, and guiding its prioritization over less active mono-halogenated or non-furanyl analogs [1].
- [1] Assessment of the Activity of Nitroisoxazole Derivatives against Trypanosoma cruzi. *Molecules* **2024**, *29* (12), 2762. DOI: 10.3390/molecules29122762. View Source
